4-(4-Methyl-1,3-thiazol-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMBRIDHHFYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421946 | |
| Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138330-01-5 | |
| Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Thiazole Moiety in Drug Discovery and Development
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.gov Its unique electronic properties and ability to form various non-covalent interactions have made it a privileged scaffold in the design of new drugs. nih.govresearchgate.net Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. fabad.org.tr The versatility of the thiazole nucleus is underscored by its presence in over 18 FDA-approved drugs and more than 70 experimental therapeutic agents. fabad.org.tr
The aromatic nature of the thiazole ring allows for a variety of chemical modifications, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This structural adaptability has been instrumental in the development of compounds that can selectively target specific biological pathways or receptors. nih.gov For instance, several clinically used anticancer drugs, such as Dasatinib and Dabrafenib, feature a thiazole core, highlighting its importance in oncology research. nih.govcolab.ws The strategic incorporation of the thiazole moiety is a well-established approach to enhance the therapeutic potential of a molecule. acs.org
Phenolic Structures in Bioactive Compounds
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a widespread class of phytochemicals renowned for their diverse biological activities. ijhmr.comresearchgate.net The chemical structure of these compounds is intrinsically linked to their clinical significance, with variations in their basic arrangement determining their biological effects. ijhmr.com Phenols are well-documented for their potent antioxidant properties, which are crucial in combating oxidative stress in biological systems. ijhmr.comresearchgate.net
Beyond their antioxidant capacity, phenolic compounds exhibit a wide array of other beneficial health effects, including anti-inflammatory, antibacterial, and cardioprotective activities. researchgate.netijhmr.com The hydroxyl group of the phenol (B47542) moiety can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. This ability to engage in specific molecular interactions is a key reason for their prevalence in bioactive natural products and their utility in drug design. researchgate.net The study of structure-activity relationships in phenolic compounds is a critical aspect of developing functional foods and new pharmaceuticals. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidating Key Pharmacophoric Features
The fundamental structure of 4-(4-Methyl-1,3-thiazol-2-yl)phenol comprises a phenol (B47542) ring linked to a 4-methyl-substituted thiazole (B1198619) ring. This combination forms a valuable scaffold in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a versatile component found in numerous FDA-approved drugs and serves as a key building block in the design of new therapeutic agents. nih.govmdpi.comglobalresearchonline.net It provides a rigid framework that can be strategically modified to interact with various biological targets. nih.gov
Impact of Substituent Variations on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have been undertaken to probe the SAR of this chemical series. The variation of substituents on both the thiazole and phenyl rings has led to the discovery of analogs with enhanced potency and selectivity for various biological targets, including enzymes and receptors implicated in cancer and inflammation. nih.govnih.gov
The methyl group at the 4-position of the thiazole ring plays a role in modulating the biological activity of these compounds. While its removal or replacement is not as extensively studied as modifications to the phenyl ring, its presence is a feature of many active compounds. In some series of thiazole derivatives, the presence of a methyl group on the thiazole ring has been identified as being essential for cytotoxic activity against cancer cell lines. mdpi.com For instance, research on thioacetamides with a 5-methyl-4-phenylthiazole core demonstrated anticancer activity. nih.gov The methyl group, being an electron-donating group, can influence the electronic properties of the thiazole ring, which in turn can affect binding affinity to target proteins. mdpi.com However, in other contexts, such as the design of fluorescent boron complexes, the 4-methyl group on the thiazole ring was found to not significantly alter the photophysical properties compared to an unsubstituted thiazole. acs.org This suggests that the influence of the methyl group can be context-dependent, varying with the specific biological target or application.
The phenolic hydroxyl group is a determinant feature for the biological activity of many derivatives, particularly their antioxidant and radical-scavenging capabilities. pjmhsonline.com The ability of the hydroxyl group to donate a hydrogen atom is a key mechanism for neutralizing reactive oxygen species. nih.gov The position of the -OH group on the phenyl ring is critical; studies have shown that an ortho-dihydroxy (catechol) arrangement often confers superior antioxidant activity compared to other substitution patterns. nih.gov While the para-hydroxyl group in the parent compound contributes to a specific electronic environment influencing its hydrogen-donating capacity, it may not be the primary site of radical scavenging in more complex derivatives. nih.gov In some analogs, the para-OH group is thought to stabilize the radical intermediates formed elsewhere in the molecule via its electron-donating effects. nih.gov
Furthermore, modification of the phenolic hydroxyl group, such as through methylation to form a methoxy (B1213986) group, can have a profound impact. This alteration removes the hydrogen-bonding and hydrogen-donating ability but increases the molecule's lipophilicity. pjmhsonline.com This increased lipophilicity can enhance the penetration of the compound through cellular membranes, which has been shown to improve the antimicrobial activity of certain coumarin (B35378) derivatives. pjmhsonline.com
The introduction of halogen atoms (fluorine, chlorine, bromine) and methoxy groups onto the phenyl ring of thiazole-containing compounds is a common strategy for modulating biological activity. These substitutions can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Halogen substitutions are frequently associated with enhanced biological potency. Studies on various thiazole derivatives have shown that the presence of an electron-withdrawing group, such as a halogen, on a phenyl ring attached to the thiazole scaffold is important for anticonvulsant and anticancer activities. mdpi.comnih.gov For example, in a series of pyridazinone-thiazole hybrids, substitutions with Cl, Br, and F on the phenyl ring led to higher anticonvulsant protection, with the 4-chloro substitution showing the highest activity. nih.gov Similarly, para-halogenated phenyl groups attached to the thiazole ring were found to be crucial for the activity of other anticonvulsant agents. mdpi.com
Methoxy groups also significantly influence biological effects. A methoxy group can act as a hydrogen bond acceptor and has moderate electron-donating properties. The position of the methoxy group is critical. For instance, in one study on SREBP inhibitors, a 2-methoxy derivative exhibited slightly increased activity, whereas a 3-methoxy derivative was less potent. nih.gov In the context of anticholinesterase agents, various methoxy-substituted phenolic thiazole hydrazones were synthesized, with their inhibitory activity depending on the substitution pattern. mdpi.com The presence of multiple methoxy groups, such as a 3,4,5-trimethoxy phenyl moiety, has been shown to enhance anticancer activity in certain thiazole derivatives. globalresearchonline.net
| Core Scaffold | Substituent & Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Pyridazinone-Thiazole Hybrid | Cl, Br, F on Phenyl Ring | Higher anticonvulsant protection | nih.gov |
| Phenylthiazole | Para-Halogen on Phenyl Ring | Important for anticonvulsant activity | mdpi.com |
| Diaryl Thiazole | 2-Methoxy on Phenyl Ring | Slight increase in SREBP inhibition | nih.gov |
| Diaryl Thiazole | 3-Methoxy on Phenyl Ring | Less potent SREBP inhibition | nih.gov |
| Phenylthiazole Hydrazone | Methoxy group on Phenol Ring | Modulated anticholinesterase activity | mdpi.com |
| Thiazole Derivative | 3,4,5-Trimethoxy Phenyl | Enhanced anticancer activity | globalresearchonline.net |
| Benzothiazole (B30560) Moiety | Methoxy group | Potent antimicrobial activity | mdpi.com |
Rational Design of Novel Analogues
The SAR data gathered from studies on this compound and related structures provide a roadmap for the rational design of new, more effective therapeutic agents. nih.gov The design of novel analogues is guided by several key principles derived from these studies. The thiazole-phenol scaffold is recognized as a privileged structure that can be systematically decorated with different functional groups to optimize interactions with a desired biological target. nih.gov
A primary strategy involves the targeted modification of the substituent pattern on the phenyl ring. The introduction of halogens and methoxy groups at specific positions has proven effective in enhancing potency. mdpi.commdpi.comfrontiersin.org Molecular hybridization, which involves linking the thiazole scaffold to other known pharmacophores, is another powerful approach. semanticscholar.orgrsc.org For example, combining the thiazole moiety with structures like triazoles or pyridazinones has yielded compounds with significant anti-HIV and anticonvulsant activities, respectively. nih.govsemanticscholar.org
Furthermore, computational methods such as molecular docking are increasingly used to predict how newly designed analogues will bind to their target proteins. semanticscholar.orgmdpi.com This in silico approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the most promising predicted binding affinities and modes of action. By combining established SAR principles with modern computational tools, researchers can more efficiently navigate the chemical space around the this compound core to develop novel analogues with improved therapeutic potential. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods can elucidate molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)phenol, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state. These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data obtained from techniques like X-ray crystallography.
DFT studies on related thiazole (B1198619) derivatives have been used to perform vibrational analysis, which helps in the assignment of experimental infrared (IR) and Raman spectra. Furthermore, DFT is employed to calculate various molecular properties such as dipole moments and thermodynamic parameters, which are essential for understanding the molecule's behavior in different environments. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings.
Table 1: Illustrative DFT-Calculated Properties for a Thiazole Derivative
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -875.45 |
| Dipole Moment (Debye) | 3.21 |
| C=N Stretch (cm⁻¹) | 1620 |
Note: This table is a representative example based on typical DFT calculations for similar heterocyclic compounds and does not represent actual calculated values for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.
For compounds structurally similar to this compound, HOMO-LUMO analysis performed using Time-Dependent DFT (TD-DFT) helps in understanding charge transfer interactions within the molecule and predicting its electronic absorption spectra (UV-Vis). A narrow HOMO-LUMO gap suggests a higher propensity for the molecule to engage in chemical reactions and can be indicative of its potential biological activity. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from HOMO and LUMO energies to further characterize the molecule's reactivity profile.
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
Note: This table provides example values based on studies of analogous compounds to illustrate the outputs of such an analysis.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.
Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes or receptors. The process involves placing the ligand in the active site of the protein and calculating a docking score, which represents the binding energy. A lower docking score generally indicates a more stable ligand-protein complex.
Studies on similar thiazole-containing compounds have demonstrated their potential to interact with a range of protein targets. These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding. For instance, the phenolic hydroxyl group of this compound would be a likely candidate for forming hydrogen bonds with amino acid residues in a protein's active site.
Beyond predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within a protein's active site. This includes the conformation of the ligand and its orientation relative to the surrounding amino acid residues. Visualizing these binding modes provides a detailed understanding of the structural basis for molecular recognition.
For example, in docking studies of other phenolic thiazoles, the thiazole ring often engages in hydrophobic or pi-stacking interactions, while the phenol (B47542) group acts as a hydrogen bond donor or acceptor. The methyl group on the thiazole ring could also contribute to hydrophobic interactions, potentially enhancing binding affinity. Understanding these binding modes is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Table 3: Example of Molecular Docking Results for a Thiazole Ligand with a Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Tyrosine Kinase | -8.5 | Lys789, Asp832 | Hydrogen Bond |
Note: This table is a hypothetical representation of docking results based on studies of similar compounds with various protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
While a specific QSAR model for this compound is not available, the methodology is widely applied to series of related compounds. The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) for a series of compounds with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize 4-(4-Methyl-1,3-thiazol-2-yl)phenol and its derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of thiazole (B1198619) derivatives provides distinct signals for the aromatic protons, the thiazole ring protons, and the methyl group protons. For instance, in a related compound, 4-(2-aminothiazole-4-yl)-phenol, the phenolic OH proton appears as a broad singlet at 9.4 ppm, the two phenyl protons adjacent to the hydroxyl group appear as a doublet between 6.74-6.77 ppm, and the other two phenyl protons show a doublet between 7.59-7.62 ppm. researchgate.net The proton on the thiazole ring is observed as a singlet at 6.70 ppm, and the amino group protons appear as a singlet at 6.98 ppm. researchgate.net In another example, 4-methylthiazole, the proton at the 2-position of the thiazole ring resonates at approximately 8.64 ppm, the proton at the 5-position at 6.87 ppm, and the methyl protons at 2.47 ppm. chemicalbook.com These characteristic chemical shifts are invaluable for confirming the presence and substitution pattern of the thiazole and phenol (B47542) rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical shifts of the carbon atoms within the molecule. In derivatives of this compound, the carbon atoms of the thiazole ring typically appear in the range of 100-170 ppm. For example, in a study of 3-(2-aminothiazol-4-yl)-2-methylchromone, the C2, C4, and C5 carbons of the thiazole ring were assigned resonances at δ 166.4, 134.5, and a value that is influenced by the chromone (B188151) ring, respectively. asianpubs.org The presence of the methyl group is confirmed by a signal in the upfield region, typically around 15-20 ppm. The phenolic carbon atom attached to the hydroxyl group, as well as the other aromatic carbons, can be identified by their characteristic chemical shifts in the aromatic region of the spectrum.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 4-Methylthiazole chemicalbook.com | ¹H | H-2 | 8.64 |
| H-5 | 6.87 | ||
| -CH₃ | 2.47 | ||
| 4-(2-Aminothiazole-4-yl)-phenol researchgate.net | ¹H | -OH | 9.4 (broad) |
| Phenyl (ortho to OH) | 6.74-6.77 (d) | ||
| Phenyl (meta to OH) | 7.59-7.62 (d) | ||
| Thiazole H-5 | 6.70 (s) | ||
| -NH₂ | 6.98 (s) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound and its derivatives consistently shows a molecular ion peak corresponding to their calculated molecular mass. mdpi.comuni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound. For example, the predicted collision cross section values for various adducts of this compound have been calculated, such as [M+H]⁺ with a predicted CCS of 137.9 Ų. uni.lu This technique is crucial for verifying the identity of newly synthesized compounds and for analyzing complex mixtures.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 192.04776 | 137.9 |
| [M+Na]⁺ | 214.02970 | 148.4 |
| [M-H]⁻ | 190.03320 | 143.2 |
| [M+NH₄]⁺ | 209.07430 | 158.4 |
| [M+K]⁺ | 230.00364 | 144.3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and related compounds displays characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com The C=N stretching vibration of the thiazole ring typically appears in the range of 1616-1670 cm⁻¹. researchgate.netnih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiazole ring can also be identified in the fingerprint region of the spectrum. These characteristic peaks provide strong evidence for the presence of the key functional groups in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Phenolic O-H | Stretching | 3000-3400 (broad) | mdpi.com |
| Thiazole C=N | Stretching | 1616-1670 | researchgate.netnih.gov |
| Aromatic C-H | Stretching | >3000 | ekb.eg |
| Aromatic C=C | Stretching | 1400-1600 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* transitions. The position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents. For example, studies on related aromatic imines containing a thiazole heterocycle have shown that their absorption spectra can be modified by changing the chemical structure and through interactions with other molecules. mdpi.com This technique is useful for confirming the presence of the conjugated aromatic system and for studying the electronic properties of the compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined elemental composition of this compound and its derivatives is compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correct molecular formula of the synthesized compound. mdpi.com For example, for a related compound, 4-(2-aminothiazole-4-yl)-phenol, the calculated elemental composition was C, 56.25%; H, 4.17%; N, 14.58%; S, 16.67%, and the found values were C, 56.31%; H, 3.99%; N, 14.31%; S, 16.42%, which are in good agreement. researchgate.net
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 56.25 | 56.31 |
| H | 4.17 | 3.99 |
| N | 14.58 | 14.31 |
| S | 16.67 | 16.42 |
Broader Research Implications and Future Perspectives
Potential as Lead Compounds for Therapeutic Development
The thiazole (B1198619) nucleus is a cornerstone in the development of new therapeutic agents, and 4-(4-Methyl-1,3-thiazol-2-yl)phenol serves as a valuable starting point for the design of novel drugs. nih.govresearchgate.net Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netkuey.net The incorporation of the thiazole ring into molecular architectures is a recognized strategy for developing new therapeutic agents that can target pathways associated with oxidative stress and inflammation. researchgate.net
The structural framework of this compound, featuring a phenol (B47542) group attached to a methyl-substituted thiazole ring, offers multiple sites for chemical modification. This allows for the generation of extensive compound libraries for screening against various biological targets. The hydroxyl group of the phenol can be modified to alter solubility and pharmacokinetic properties, while the thiazole ring itself can be further functionalized to enhance target binding and potency.
For instance, derivatives of similar thiazole-containing structures have shown promise in combating antibiotic resistance. nih.gov The development of novel thiazole compounds with improved potency and reduced toxicity is a key area of research. researchgate.net The versatility of the thiazole scaffold makes it an ideal candidate for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic efficacy of lead compounds. kuey.netmdpi.com
Challenges and Opportunities in Synthetic Optimization
While the Hantzsch thiazole synthesis, involving the reaction of a-haloketones with thioamides, is a classical and widely used method, the development of more efficient and diverse synthetic strategies remains a key objective. researchgate.net Researchers are continually exploring novel methodologies to access a wider range of substituted thiazole derivatives with improved yields and purity.
However, these challenges also present significant opportunities for innovation in synthetic organic chemistry. The development of novel catalytic systems, the use of microwave-assisted synthesis, and the exploration of multicomponent reactions are all promising avenues for streamlining the synthesis of thiazole derivatives. The optimization of reaction conditions to minimize by-product formation and simplify purification procedures is another important area of focus.
Advancements in Understanding Thiazole-Containing Biomolecules
The thiazole ring is a recurring motif in a variety of natural products with potent biological activities. rsc.org Notable examples include the anti-cancer agent Tiazofurin and the antibiotic Myxothiazol. researchgate.net The study of these natural products provides valuable insights into the roles that the thiazole moiety can play in molecular recognition and biological function.
Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in the characterization of novel thiazole-containing biomolecules. nih.gov These techniques provide detailed information about the structure and stereochemistry of these complex molecules, which is essential for understanding their mechanism of action.
Furthermore, the field of chemical biology is increasingly utilizing thiazole-based fluorescent probes, such as Thiazole Orange, to study biological processes. mdpi.com These probes exhibit a "turn-on" fluorescence response upon binding to specific biomolecules, enabling the visualization and tracking of these molecules within living cells. mdpi.com This has led to a deeper understanding of cellular and physiological mechanisms. mdpi.com
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. nih.gov In the context of this compound and its derivatives, computational tools are proving to be invaluable for accelerating the identification and optimization of new drug candidates.
Molecular docking simulations, for example, can predict the binding affinity of a ligand to its target protein, providing insights into the key interactions that govern biological activity. nih.govqeios.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the biological activity of novel compounds based on their chemical structure. mdpi.com
Computational methods are also used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. qeios.complos.org The integration of these in silico approaches with traditional experimental techniques, such as in vitro and in vivo testing, creates a powerful and efficient workflow for the development of new thiazole-based therapeutics. mdpi.comnih.gov
Role in Chemical Biology Research Tools
Beyond their therapeutic potential, derivatives of this compound are finding increasing use as chemical biology research tools. The unique properties of the thiazole ring make it an attractive component for the design of chemical probes to investigate biological systems.
As mentioned earlier, thiazole-based fluorescent dyes are widely used for the sensitive and selective detection of biomolecules. mdpi.com The ability to modify the thiazole scaffold allows for the development of probes that are tailored to specific targets of interest.
Furthermore, thiazole derivatives can be incorporated into affinity-based probes for the identification and isolation of protein targets. By attaching a reactive group or a reporter tag to the thiazole scaffold, researchers can create tools to "fish out" binding partners from complex biological mixtures. This approach is instrumental in target deconvolution and in elucidating the mechanism of action of bioactive compounds.
Q & A
Basic: What are the recommended laboratory synthesis routes for 4-(4-Methyl-1,3-thiazol-2-yl)phenol?
Methodological Answer:
The compound can be synthesized via condensation reactions or cross-coupling strategies. For example:
- Condensation approach : React 4-methylthiazole-2-amine with a phenol derivative under acidic conditions, using catalysts like HCl or H₂SO₄ to facilitate ring formation .
- Suzuki-Miyaura coupling : Employ palladium catalysts (e.g., Pd(PPh₃)₄) to couple a boronic acid-substituted phenol with a halogenated thiazole precursor. Optimize solvent systems (e.g., DMF/H₂O) and temperatures (80–100°C) for higher yields .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX for structure refinement and ORTEP-III for 3D visualization .
Advanced: How can electronic effects of substituents on the thiazole ring influence reactivity?
Methodological Answer:
- Computational modeling : Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites (e.g., C2/C5 positions on thiazole) .
- Experimental kinetics : Compare reaction rates of derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups in nucleophilic substitution reactions .
- Spectroscopic probes : Use UV-Vis to monitor charge-transfer transitions affected by substituent electronic profiles .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay standardization : Re-evaluate activity under controlled conditions (e.g., cell lines, pH, temperature) to isolate confounding factors .
- Purity verification : Employ HPLC (>95% purity threshold) to rule out impurities affecting bioactivity .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the methyl group with halogens) to identify critical pharmacophores .
Advanced: How does the phenolic hydroxyl group participate in molecular interactions?
Methodological Answer:
- Hydrogen-bonding analysis : SCXRD data (e.g., bond angles/distances in crystal packing) reveal interactions with water or protein residues .
- Docking studies : Use AutoDock Vina to simulate binding to targets like kinases, highlighting H-bonding between the hydroxyl and active-site residues (e.g., Asp/Glu) .
- pH-dependent studies : Titrate the compound to assess protonation states and their impact on solubility/binding .
Advanced: What computational tools are recommended for studying this compound’s pharmacokinetics?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate membrane penetration or protein-ligand stability with GROMACS, focusing on thiazole-phenol conformational flexibility .
Basic: How can researchers optimize reaction yields for this compound?
Methodological Answer:
- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) in coupling reactions .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for condensation efficiency .
- Temperature gradients : Use microwave-assisted synthesis (100–120°C) to reduce reaction time .
Advanced: What are the challenges in crystallizing this compound?
Methodological Answer:
- Solvent selection : Screen slow-evaporation solvents (ethanol/water mixtures) to grow diffraction-quality crystals .
- Polymorphism control : Monitor cooling rates to avoid amorphous phases; use seed crystals for reproducibility .
- Twinned data correction : Apply SHELXL’s TWIN/BASF commands to refine overlapping lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
